molecular formula C69H64O11 B120487 1',6,6'-Tri-O-tritylsucrose CAS No. 35674-14-7

1',6,6'-Tri-O-tritylsucrose

Cat. No. B120487
CAS RN: 35674-14-7
M. Wt: 1069.2 g/mol
InChI Key: FDBQYPHCLHBUKL-JWUFHVRISA-N
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Description

1’,6,6’-Tri-O-tritylsucrose is a chemical compound that is used as an intermediate in the synthesis of antivirals .


Synthesis Analysis

The synthesis of 1’,6,6’-Tri-O-tritylsucrose involves a process known as regioselective sulfonylation. This process involves the stannylation of 6,1’,6’-tri-O-tritylsucrose with dibutyltin oxide in benzene, followed by treatment of the crude product with methanesulfonyl chloride in the presence of triethylamine in dichloromethane at 0 degrees Celsius .


Molecular Structure Analysis

The molecular formula of 1’,6,6’-Tri-O-tritylsucrose is C69H64O11 . The molecular weight of this compound is 1069.240 Da, and its monoisotopic mass is 1068.444824 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1’,6,6’-Tri-O-tritylsucrose include a molecular weight of 1279.4 g/mol, a monoisotopic mass of 1278.49768627 g/mol, and a complexity of 2260 . It has a molecular formula of C79H74O16 .

Scientific Research Applications

Bacteriostatic Agent in Sucrose Derivatives Preparation

1’,6,6’-Tri-O-tritylsucrose: is utilized as a bacteriostatic agent in the synthesis of sucrose derivatives . This application is crucial in the field of biochemistry where the control of bacterial growth is necessary during the preparation of sucrose-based compounds.

Intermediate in Synthesis of Sucralose Derivatives

This compound serves as an intermediate in the synthesis of Sucralose-d6 , an isotopically labeled analog of sucralose . This is particularly important in analytical chemistry for tracing the presence and metabolism of sucralose in various systems.

Biosurfactant Production

In the production of biosurfactants, 1’,6,6’-Tri-O-tritylsucrose can be a key ingredient due to its surfactant properties . Biosurfactants are eco-friendly and have applications in environmental bioremediation and as emulsifying agents in various industries.

Advanced Material Synthesis

The compound’s derivatives are used as synthons for advanced materials in research laboratories, contributing to the development of biodegradable polymers and supramolecular chemistry .

Mineral Flotation Bioreagents

In the mining industry, derivatives of 1’,6,6’-Tri-O-tritylsucrose are explored as bioreagents in mineral flotation processes. They offer a sustainable alternative to synthetic surfactants, reducing environmental impact while maintaining operational efficiency .

Selective Tritylation Research

Selective tritylation of sucrose, which is a significant process in organic chemistry, has been achieved using 1’,6,6’-Tri-O-tritylsucrose . This process is fundamental in the structural elucidation and modification of sucrose for various applications .

Mechanism of Action

Target of Action

It is known to be a bacteriostatic agent , suggesting that it likely interacts with bacterial cells to inhibit their growth.

Pharmacokinetics

The compound’s solubility in acetone, dichloromethane, and methanol suggests that it may be well-absorbed in the body, but further studies are needed to confirm this and to understand its distribution, metabolism, and excretion.

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H64O11/c70-60-58(46-75-67(49-28-10-1-11-29-49,50-30-12-2-13-31-50)51-32-14-3-15-33-51)78-65(63(73)62(60)72)80-66(48-77-69(55-40-22-7-23-41-55,56-42-24-8-25-43-56)57-44-26-9-27-45-57)64(74)61(71)59(79-66)47-76-68(52-34-16-4-17-35-52,53-36-18-5-19-37-53)54-38-20-6-21-39-54/h1-45,58-65,70-74H,46-48H2/t58-,59-,60-,61-,62+,63-,64+,65-,66+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBQYPHCLHBUKL-JWUFHVRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5(C(C(C(O5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O)O)COC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O[C@]5([C@H]([C@@H]([C@H](O5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O)O)COC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H64O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201123089
Record name 1,6-Bis-O-(triphenylmethyl)-β-D-fructofuranosyl 6-O-(triphenylmethyl)-α-D-glucopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1069.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',6,6'-Tri-O-tritylsucrose

CAS RN

35674-14-7
Record name 1,6-Bis-O-(triphenylmethyl)-β-D-fructofuranosyl 6-O-(triphenylmethyl)-α-D-glucopyranoside
Source CAS Common Chemistry
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Record name 1',6,6'-Tri-o-tritylsucrose
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Bis-O-(triphenylmethyl)-β-D-fructofuranosyl 6-O-(triphenylmethyl)-α-D-glucopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,1',6'-tri-O-tribenzylsucrose
Source European Chemicals Agency (ECHA)
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Record name 1',6,6'-TRI-O-TRITYLSUCROSE
Source FDA Global Substance Registration System (GSRS)
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